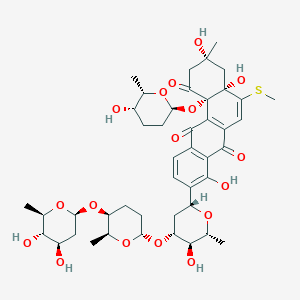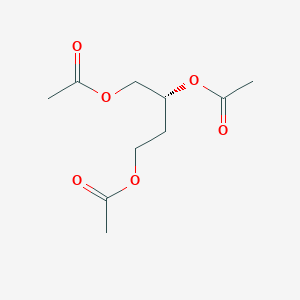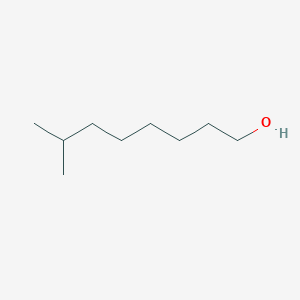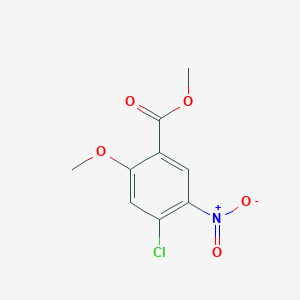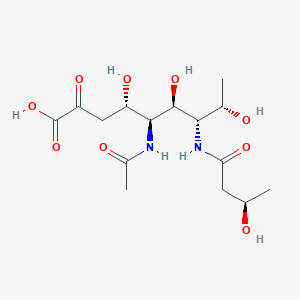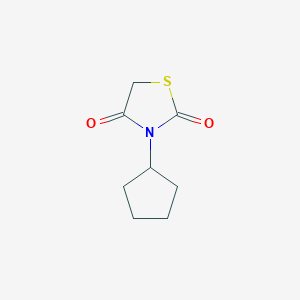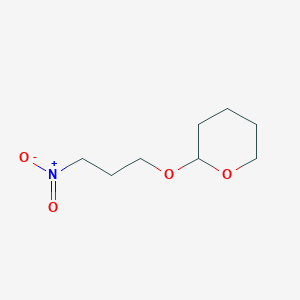
2-(3-Nitropropoxy)oxane
Descripción general
Descripción
“2-(3-Nitropropoxy)oxane” is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(3-Nitropropoxy)oxane”. However, it’s worth noting that oxiranes and oxetanes are commonly used in organic synthesis3. They typically polymerize more slowly than acrylates and tend to be brittle3.Molecular Structure Analysis
The molecular structure of “2-(3-Nitropropoxy)oxane” is not explicitly mentioned in the search results. However, it’s known that the compound is a type of oxane, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom4.Chemical Reactions Analysis
Specific chemical reactions involving “2-(3-Nitropropoxy)oxane” are not available in the search results. However, it’s known that oxiranes and oxetanes undergo various chemical reactions. For instance, 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “2-(3-Nitropropoxy)oxane” are not available in the search results. However, physical properties generally include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity78.Safety And Hazards
Specific safety and hazard information for “2-(3-Nitropropoxy)oxane” is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area9.
Direcciones Futuras
The future directions for “2-(3-Nitropropoxy)oxane” are not explicitly mentioned in the search results. However, the field of organic synthesis, including the use of oxiranes and oxetanes, continues to evolve, offering potential for new discoveries and applications1011.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
Propiedades
IUPAC Name |
2-(3-nitropropoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-9(11)5-3-7-13-8-4-1-2-6-12-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFJQXDJPKTPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540448 | |
| Record name | 2-(3-Nitropropoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitropropoxy)oxane | |
CAS RN |
107833-76-1 | |
| Record name | 2-(3-Nitropropoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





